![molecular formula C8H11NO2 B1389862 2,3-Dimethoxy-6-methylpyridine CAS No. 861019-58-1](/img/structure/B1389862.png)
2,3-Dimethoxy-6-methylpyridine
Overview
Description
2,3-Dimethoxy-6-methylpyridine is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2,3-Dimethoxy-6-methylpyridine and similar compounds has been studied in the literature . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-6-methylpyridine consists of a pyridine ring substituted at the 2 and 3 positions by methoxy groups and at the 6 position by a methyl group . The molecular weight is 153.18 .Future Directions
The future directions for research on 2,3-Dimethoxy-6-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As pyridine derivatives are found in numerous bioactive molecules, they have significant potential for use in medicinal chemistry .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be transition metal catalysts involved in carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling, 2,3-Dimethoxy-6-methylpyridine may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the transition metal catalyst forms a new bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to the metal catalyst .
Biochemical Pathways
Its role in sm cross-coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Its molecular weight (15318) and structure suggest it could be absorbed and distributed in the body
Result of Action
Its role in sm cross-coupling suggests it may facilitate the formation of carbon–carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethoxy-6-methylpyridine. For instance, the success of SM cross-coupling is attributed to the mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 2,3-Dimethoxy-6-methylpyridine.
properties
IUPAC Name |
2,3-dimethoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)8(9-6)11-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWADOXHVLPZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673849 | |
Record name | 2,3-Dimethoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-methylpyridine | |
CAS RN |
861019-58-1 | |
Record name | 2,3-Dimethoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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